4-Oxa-7-azaspiro[2.5]octane
Overview
Description
4-Oxa-7-azaspiro[2.5]octane is a type of spirocyclic compound that contains a spirocyclic unit and a nitrogenous heterocycle. It has a molecular weight of 113.158 .
Synthesis Analysis
The synthesis of 4-Oxa-7-azaspiro[2.5]octane involves adding an intermediate into tetrahydrofuran, slowly dripping tetrahydrofuran borane into the solution at 0°C under the protection of nitrogen, and heating to room temperature for reacting for 16 hours . Afterward, water and a NaOH aqueous solution are slowly dripped at 0°C, stirred for 15 minutes, filtered, dried, and concentrated. The product is obtained through column chromatography (ethyl acetate), concentration, and drying .Molecular Structure Analysis
The molecular formula of 4-Oxa-7-azaspiro[2.5]octane is C6H11NO . Its structure exhibits interesting physical and chemical properties, such as high solubility and stability.Physical And Chemical Properties Analysis
4-Oxa-7-azaspiro[2.5]octane has a density of 1.1±0.1 g/cm3, a boiling point of 185.7±15.0 °C at 760 mmHg, and a flash point of 62.3±9.8 °C . It also has a vapor pressure of 0.7±0.4 mmHg at 25°C .Scientific Research Applications
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Chemical Synthesis
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Organic & Biomolecular Chemistry
- Application : There is a related compound, “2-azaspiro[3.4]octane”, which has been synthesized in the field of Organic & Biomolecular Chemistry .
- Methods of Application : Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
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Process Intensification
- Application : A related compound, “1-oxa-2-azaspiro[2.5]octane”, has been synthesized in a study focusing on process intensification .
- Methods of Application : The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .
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Pharmaceuticals
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Chemical Intermediate
- Application : “4-Oxa-7-azaspiro[2.5]octane” is used as a chemical intermediate .
- Methods of Application : The synthesis involves adding 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester into tetrahydrofuran at the temperature of -10 ℃, adding sodium hydride with the mass fraction of 60% in batches at the same temperature under the protection of nitrogen, reacting for 15 minutes at the temperature of -10 ℃, adding bromoacetonitrile, reacting for 15 minutes at the temperature of -10 ℃, slowly dropwise adding water at the temperature of 0 ℃, quenching, adding water, extracting an aqueous phase by using ethyl acetate, combining organic phases, washing the organic phase by using saturated saline, concentrating the organic phase, and performing sand column chromatography to obtain the intermediate .
- Results or Outcomes : The yield of the intermediate is 90% .
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Process Intensification
- Application : A related compound, “1-oxa-2-azaspiro[2.5]octane”, has been synthesized in a study focusing on process intensification .
- Methods of Application : The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .
-
Pharmaceuticals
-
Chemical Intermediate
- Application : “4-Oxa-7-azaspiro[2.5]octane” is used as a chemical intermediate .
- Methods of Application : The synthesis involves adding 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester into tetrahydrofuran at the temperature of -10 ℃, adding sodium hydride with the mass fraction of 60% in batches at the same temperature under the protection of nitrogen, reacting for 15 minutes at the temperature of -10 ℃, adding bromoacetonitrile, reacting for 15 minutes at the temperature of -10 ℃, slowly dropwise adding water at the temperature of 0 ℃, quenching, adding water, extracting an aqueous phase by using ethyl acetate, combining organic phases, washing the organic phase by using saturated saline, concentrating the organic phase, and performing sand column chromatography to obtain the intermediate .
- Results or Outcomes : The yield of the intermediate is 90% .
-
Process Intensification
- Application : A related compound, “1-oxa-2-azaspiro[2.5]octane”, has been synthesized in a study focusing on process intensification .
- Methods of Application : The research results showed that precise control of the process including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation, was the key to process intensification .
Safety And Hazards
properties
IUPAC Name |
4-oxa-7-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6(1)5-7-3-4-8-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRNFYHDRLBLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625607 | |
Record name | 4-Oxa-7-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxa-7-azaspiro[2.5]octane | |
CAS RN |
220291-92-9 | |
Record name | 4-Oxa-7-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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